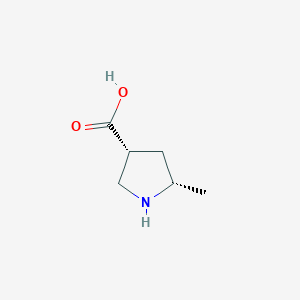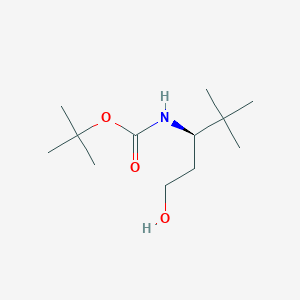
tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common bases used include triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl cation .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines during multi-step organic synthesis. This allows for selective reactions to occur at other functional groups without affecting the protected amine .
Biology
In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the study of neurological processes .
Medicine
In medicine, carbamates are explored for their potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry
Industrially, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in large-scale chemical production .
作用機序
The mechanism of action of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack. Upon exposure to strong acids, the tert-butyl group is protonated and eliminated, leading to the formation of a carbocation that can undergo further reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, but less stable under acidic conditions.
Phenyl carbamate: Used in similar applications but has different steric and electronic properties.
Uniqueness
tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is unique due to its combination of steric hindrance and stability, making it particularly useful in complex organic syntheses. Its ability to be cleaved under mild acidic conditions without affecting other functional groups is a significant advantage over other carbamates .
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m1/s1 |
InChIキー |
GWNITSXTIFUCSM-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)[C@@H](CCO)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)C(CCO)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


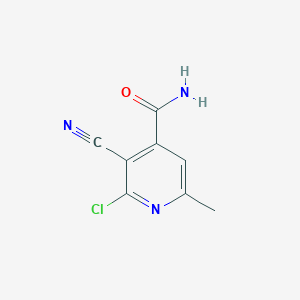
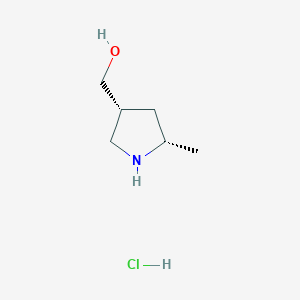


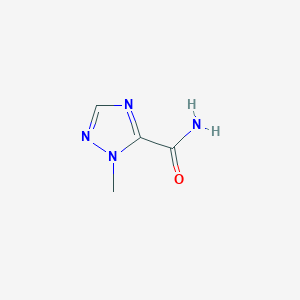
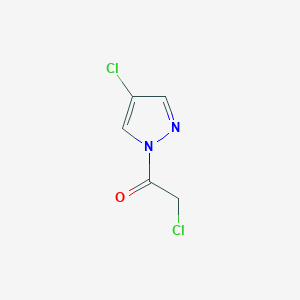
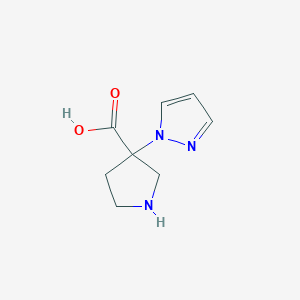
![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
